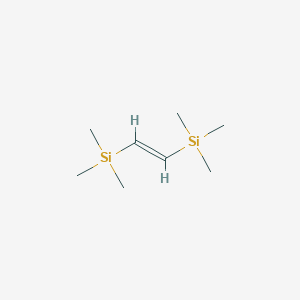

trans-1,2-Bis(trimethylsilyl)ethylene

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-[(E)-2-trimethylsilylethenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGXUPKDZBCKPF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18178-59-1 | |

| Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Iii. Reaction Mechanisms and Reactivity Studies of Trans 1,2 Bis Trimethylsilyl Ethylene

Fundamental Reaction Pathways in Silylated Alkene Chemistry

The chemistry of silylated alkenes like trans-1,2-Bis(trimethylsilyl)ethylene is deeply intertwined with transition metal-catalyzed processes. These reactions often proceed through a series of well-defined elementary steps that constitute catalytic cycles.

Oxidative addition and its reverse, reductive elimination, are crucial classes of reactions in organometallic chemistry, often forming the cornerstone of catalytic cycles. wikipedia.org Oxidative addition involves the insertion of a metal center into a covalent bond, leading to an increase in both the metal's oxidation state and its coordination number. wikipedia.orgumb.edu Conversely, reductive elimination results in the formation of a new bond between two ligands and a decrease in the metal's oxidation state and coordination number. wikipedia.orglibretexts.org

For silylated alkenes, these processes are invoked in reactions such as cross-coupling and hydrosilylation. wikipedia.org While direct oxidative addition to the C=C bond of this compound is less common, the molecule can participate in catalytic cycles where these steps are key. For a metal to undergo oxidative addition, it must have an accessible oxidation state two units higher and a vacant coordination site. umb.edulibretexts.org Electron-rich metal centers in low oxidation states are generally favored for oxidative addition. libretexts.org Reductive elimination is the product-forming step in many catalytic reactions and requires the two groups to be eliminated to be in a cis orientation on the metal's coordination sphere. libretexts.org

Table 1: Key Features of Oxidative Addition and Reductive Elimination

| Feature | Oxidative Addition | Reductive Elimination |

|---|---|---|

| Metal Oxidation State | Increases by 2 | Decreases by 2 |

| Coordination Number | Increases by 2 | Decreases by 2 |

| Valence Electron Count | Increases by 2 | Decreases by 2 |

| Driving Force | Favored for electron-rich metals | Favored for electron-poor metals, formation of stable bonds |

| Stereochemistry | Requires cis ligands for elimination | Can result in cis products |

Migratory insertion is another fundamental reaction in organometallic chemistry where two ligands on a metal complex combine. wikipedia.org This process involves the insertion of an unsaturated ligand, such as an alkene, into an adjacent metal-ligand bond (e.g., a metal-hydride or metal-alkyl bond). wikipedia.orgopenochem.org A key characteristic of this reaction is that the formal oxidation state of the metal remains unchanged. openochem.org

For migratory insertion to occur, the unsaturated ligand (the alkene) and the migrating group (e.g., hydride or alkyl) must be positioned cis to each other in the metal's coordination sphere. openochem.orglibretexts.org The insertion of an alkene into a metal-hydride (M-H) or metal-carbon (M-C) bond is a critical step in many catalytic processes, including hydrogenation and polymerization. wikipedia.orgnih.gov

The stereochemistry of 1,2-insertions, such as those involving alkenes, is typically syn. This means that the metal and the migrating group add to the same face of the alkene double bond. libretexts.org The thermodynamics of the insertion are influenced by the substituents on the alkene; electron-withdrawing groups can encourage the process by forming stronger metal-alkyl bonds in the product. libretexts.org

Silylmetallation refers to the 1,2-addition of a silicon-metal (Si-M) bond across an unsaturated carbon-carbon bond, such as that in an alkyne. researchgate.net This reaction is a powerful and atom-economical method for synthesizing vinylsilanes, including this compound, often with high levels of regio- and stereocontrol. researchgate.net The mechanism typically involves the insertion of the alkyne's triple bond into the silicon-transition metal bond. researchgate.net

The stereochemical outcome of silylmetallation is highly dependent on the catalyst and reaction conditions. While many bis-silylation reactions result in cis-addition, methods have been developed to achieve trans-bis-silylation. For instance, rhodium(I)-catalyzed intramolecular cyclization of specific (2-alkynylphenyl)disilanes has been shown to proceed via a trans-selective bis-silylation of the C-C triple bond. mdpi.com This highlights the possibility of controlling the stereochemistry to favor the formation of trans products like this compound. mdpi.com

Table 2: Examples of Silylmetallation Approaches for Vinylsilane Synthesis

| Reaction Type | Substrate | Reagent/Catalyst | Product Feature |

|---|---|---|---|

| Alkyne Silylmetallation | Alkyne | Si-M bond, Transition Metal Catalyst | Multi-substituted alkene |

| Alkyne Hydrosilylation | Alkyne | Hydrosilane | Vinylsilane |

| Intramolecular Bis-silylation | (2-alkynylphenyl)disilane | Rh(I) complex | trans-bis-silylation product |

Electrophilic and Nucleophilic Reactivity of the C=C Double Bond

The two trimethylsilyl (B98337) groups significantly influence the reactivity of the C=C double bond in this compound. These groups are sterically bulky and have distinct electronic effects that modulate the electron density of the π-system.

The reaction of alkenes with electrophiles is a fundamental transformation in organic chemistry. In the case of vinylsilanes, the silicon atom can stabilize a positive charge on the β-carbon atom (the β-silicon effect). This effect can direct the regiochemical outcome of electrophilic additions. However, with two silyl (B83357) groups in a trans configuration, the reactivity is also heavily influenced by steric hindrance. While alkenes are not typically protected, temporary halogenation with bromine to form a trans-1,2-dibromoalkane is a known strategy, with the alkene being regenerated using reagents like elemental zinc. wikipedia.org

The C=C double bond in this compound is electron-rich and not inherently susceptible to nucleophilic attack. For a nucleophilic addition to occur, the alkene system must be "activated," typically by the introduction of strong electron-withdrawing groups. bham.ac.ukacs.org An analogous system, 1,2-bis(phenylsulfonyl)ethylene, is a powerful Michael acceptor, readily reacting with nucleophiles where one of the phenylsulfonyl groups is substituted. researchgate.net

While this compound itself is not a classical Michael acceptor, its coordination to a transition metal can activate the double bond towards nucleophilic attack. This is a common strategy in organometallic chemistry, where the metal center withdraws electron density from the alkene, making it more electrophilic and thus susceptible to attack by nucleophiles.

Stereochemical Control and Isomerization Dynamics

The rigid trans-configuration of the ethylene (B1197577) backbone, combined with the presence of silyl groups, makes this compound a valuable starting point for stereochemically defined products. The control of stereochemistry in reactions involving this substrate is a critical aspect of its synthetic utility.

The synthesis of stereodefined alkenes is a central goal in organic chemistry, with the E (entgegen) and Z (zusammen) isomers often exhibiting distinct physical and biological properties. While thermodynamically less stable Z-alkenes can be challenging to synthesize, certain olefination reactions provide pathways to high Z-selectivity nih.gov. The stereochemical fate of alkenes derived from this compound is influenced by several factors, primarily the reaction mechanism and the steric hindrance imposed by the trimethylsilyl groups.

In reactions where the ethylene backbone is modified, the bulky trimethylsilyl groups can direct the approach of reagents, leading to high diastereoselectivity. For instance, in electrophilic additions or cycloadditions, the silyl groups can sterically shield one face of the molecule or control the rotational conformation of intermediates, thereby dictating the stereochemical outcome.

Conversely, when the C-Si bonds are cleaved and new groups are introduced in olefination-type reactions, the nature of the key intermediates and the reaction conditions become paramount. In Wittig-type reactions, the stability of the intermediate betaine or the geometry of the oxaphosphetane transition state determines the E/Z ratio of the product alkene nih.govorganic-chemistry.org. The presence of silicon can stabilize adjacent carbanions (α-silyl carbanions), influencing the pathway of reactions like the Peterson olefination, which can be selectively directed to yield either E or Z isomers depending on the workup conditions (acidic vs. basic).

| Reaction Type | Key Factor Influencing Selectivity | Predominant Isomer | Controlling Conditions |

|---|---|---|---|

| Peterson Olefination (Basic) | Syn-elimination of β-hydroxysilane | Z-alkene | Use of potassium hydride (KH) |

| Peterson Olefination (Acidic) | Anti-elimination of β-hydroxysilane | E-alkene | Use of acid (e.g., H₂SO₄) |

| Modified Julia Olefination | Reductive elimination of β-acyloxysulfone | E-alkene | In situ benzoylation and SmI₂ reduction organic-chemistry.org |

| Photocatalytic Isomerization | Triplet energy of sensitizer catalyst | Contra-thermodynamic Z-alkene nih.gov | Irradiation in the presence of a suitable photocatalyst |

Fluorinated cyclopropanes are highly sought-after motifs in medicinal chemistry due to the unique conformational and electronic properties conferred by the cyclopropyl ring and fluorine atoms wpmucdn.com. The stereoselective synthesis of these structures is a significant challenge. While not directly involving this compound, studies on the cyclopropanation of fluorinated alkenes provide insight into the principles of stereochemical control that are relevant to silylated systems.

Research into the biocatalytic cyclopropanation of gem-difluoro alkenes using engineered myoglobin-based catalysts has demonstrated the ability to achieve excellent diastereoselectivity (up to 99:1 d.r.) and enantioselectivity (up to 99% e.e.) wpmucdn.com. This highlights the profound impact that catalyst design can have on controlling the stereochemical outcome. In such reactions, the enzyme's active site dictates the trajectory of the carbene donor to the alkene, pre-organizing the transition state to favor a single stereoisomer.

The stereomutation, or isomerization, of the resulting cyclopropane ring is influenced by its substituents. Both fluorine and trimethylsilyl groups can affect the stability and reactivity of the cyclopropane ring. For instance, the solvolysis of cis-1-hydroxymethyl-2-trimethylsilylcyclopropane derivatives proceeds through cyclopropylcarbinyl cations that can undergo rearrangement beilstein-journals.org. The trimethylsilyl group stabilizes the cationic intermediate through a long-range interaction, guiding the reaction pathway and influencing the stereochemistry of the final products beilstein-journals.org. Similarly, the electronic properties of fluorine atoms in fluorinated cyclopropanes would be expected to influence the stability of intermediates in any potential stereomutation processes.

Carbon-Silicon Bond Activation and Functional Group Transformations

The C-Si bond is generally stable but can be selectively activated and cleaved under specific conditions, making organosilicon compounds versatile synthetic intermediates nih.gov. In this compound, the vinyl C-Si bonds possess distinct reactivity compared to alkyl C-Si bonds.

The symmetrical nature of this compound implies that the two trimethylsilyl groups are chemically equivalent. Achieving regioselective manipulation—that is, reacting one silyl group while leaving the other intact—requires a strategy to differentiate them. This can often be accomplished by an initial reaction that introduces a new functional group, breaking the molecule's symmetry and electronically or sterically influencing the remaining silyl group.

For example, a hydroboration-oxidation reaction across the double bond could introduce a hydroxyl group, which could then direct a subsequent reaction, such as a sila-Brook rearrangement or an elimination, to the nearest silyl group. Alternatively, selective mono-protodesilylation or mono-halodesilylation can sometimes be achieved under carefully controlled stoichiometric conditions, yielding a monosilylated vinyl species that can be further functionalized.

The cleavage of C-Si bonds is a cornerstone of organosilicon chemistry, enabling the transformation of the silyl moiety into other functional groups. The formation of C-Si bonds is equally important for constructing complex organosilicon molecules.

C-Si Bond Cleavage: The vinyl C-Si bonds in this compound can be cleaved by several methods:

Protodesilylation: Cleavage using a proton source (acid) to replace the silyl group with a hydrogen atom. The reaction is believed to proceed via electrophilic attack on the carbon atom, forming a carbocation intermediate stabilized by the β-silicon atom (the "beta-silicon effect") nih.gov.

Halodesilylation: Cleavage using halogens (e.g., I₂, Br₂) or electrophilic halogen sources to replace the silyl group with a halogen.

Fluoride-Mediated Cleavage: Due to the high affinity of silicon for fluoride, reagents like tetrabutylammonium fluoride (TBAF) are highly effective for cleaving C-Si bonds, especially when the carbon atom is sp²-hybridized, as in vinylsilanes thermofisher.com.

C-Si Bond Formation: The formation of C-Si bonds can occur through various mechanisms, including the addition of silyl-metal species to alkynes or through transition-metal-catalyzed processes. For instance, rhodium-catalyzed intramolecular reactions of (2-alkynylphenyl)disilanes can proceed via a trans-selective bis-silylation, which involves the cleavage of a Si-Si bond and the formation of two new C-Si bonds across a triple bond mdpi.com. Some reaction sequences have demonstrated the ability for reversible C-Si bond formation and cleavage on a transition metal center illinois.edu.

| Transformation | Typical Reagent(s) | Mechanism | Resulting Functional Group |

|---|---|---|---|

| Protodesilylation | Trifluoroacetic acid (TFA), HCl | Electrophilic substitution | -H |

| Halodesilylation | I₂, Br₂, ICl | Electrophilic substitution | -I, -Br, -Cl |

| Fluoride-Promoted Cleavage | Tetrabutylammonium fluoride (TBAF) | Nucleophilic attack on silicon | -H (after aqueous workup) |

| Palladium-Catalyzed Coupling (Hiyama) | Organohalide, Pd catalyst, F⁻ activator | Cross-coupling | -Aryl, -Alkenyl |

Comparative Reactivity with Analogous Organosilicon Systems

To fully appreciate the chemical behavior of this compound, it is useful to compare it with related structures. Key analogues include its geometric isomer, cis-1,2-Bis(trimethylsilyl)ethylene, and its constitutional isomer, 1,1-Bis(trimethylsilyl)ethylene.

vs. cis-1,2-Bis(trimethylsilyl)ethylene: The primary difference is steric. The cis isomer is sterically more congested, with the two bulky trimethylsilyl groups on the same side of the double bond. This can hinder the approach of reagents and may lead to different stereochemical outcomes in addition reactions. The increased steric strain in the cis isomer also makes it thermodynamically less stable than the trans isomer, which can be a driving force in isomerization reactions.

vs. 1,1-Bis(trimethylsilyl)ethylene: This geminal isomer exhibits significantly different electronic properties. In the 1,1-isomer, both silyl groups are attached to the same carbon, making that carbon atom electron-rich and sterically hindered, while the other vinyl carbon (CH₂) is more exposed. This polarization affects its reactivity in electrophilic additions, which would preferentially occur at the CH₂ position to generate a β-disilyl carbocation. In contrast, the trans isomer has a more symmetrical electronic distribution across the double bond.

vs. Vinyltrimethylsilane: Compared to a monosilylated alkene, the presence of a second silyl group in the trans-1,2-isomer enhances the molecule's symmetry and steric bulk. In reactions involving the cleavage of a C-Si bond, the reactivity is broadly similar, but the remaining vinylsilyl group in the product can influence subsequent reaction steps. The electronic effect of two silyl groups can also make the double bond more electron-rich and potentially more reactive towards certain electrophiles compared to vinyltrimethylsilane.

Distinctions in Reactivity between cis- and this compound

The geometric arrangement of the two bulky trimethylsilyl groups in cis- and this compound leads to notable differences in their stability and reactivity. Generally, trans-alkenes are thermodynamically more stable than their cis-counterparts due to reduced steric strain. In the cis-isomer, the two large trimethylsilyl groups are on the same side of the double bond, leading to significant steric hindrance and electronic repulsion, which increases its ground-state energy.

This difference in stability can influence their reactivity. While the trans-isomer is more stable, the higher ground-state energy of the cis-isomer can sometimes lead to a lower activation energy for certain reactions, making it kinetically more reactive. However, the steric congestion in the cis-isomer can also hinder the approach of reagents, potentially slowing down reactions compared to the more accessible double bond of the trans-isomer.

In the context of cycloaddition reactions, such as the Diels-Alder reaction, the stereochemistry of the dienophile is typically retained in the product. Therefore, the use of either the cis- or trans-isomer of 1,2-bis(trimethylsilyl)ethylene would lead to diastereomerically different products. The reactivity in these reactions is also influenced by the electronic nature of the dienophile. While simple alkenes are generally poor dienophiles, the trimethylsilyl groups can have a modest activating or deactivating effect depending on the specific reaction. For some cycloadditions, the trans-isomer has been observed to be more reactive or to provide products that are more soluble and easier to handle compared to the adducts derived from the cis-isomer.

Table 1: Comparison of Properties and Reactivity of cis- and this compound

| Property/Reaction | cis-1,2-Bis(trimethylsilyl)ethylene | This compound | Key Distinguishing Factor |

| Thermodynamic Stability | Less stable | More stable | Steric hindrance between bulky trimethylsilyl groups in the cis-isomer. |

| Reactivity in Electrophilic Additions | Can be faster due to higher ground-state energy, but may be sterically hindered. | Generally proceeds with anti-addition, approach of electrophile is less hindered. | Interplay of steric hindrance and ground-state energy. |

| Reactivity in Cycloadditions | Reactivity can be lower due to steric hindrance. Product stereochemistry is retained. | Often more reactive and may lead to more soluble products. Product stereochemistry is retained. | Steric accessibility of the double bond. |

Contrasting Reactivity of 1,1- vs. 1,2-Disilylated Ethenes

The constitutional isomerism between 1,1-bis(trimethylsilyl)ethylene and 1,2-bis(trimethylsilyl)ethylene results in significant differences in their reactivity, particularly in electrophilic additions. This is primarily due to the distinct electronic and steric environments of the double bond carbons.

In 1,2-bis(trimethylsilyl)ethylene (both cis and trans isomers), the two trimethylsilyl groups are on opposite carbons of the double bond. In contrast, 1,1-bis(trimethylsilyl)ethylene has both silyl groups attached to the same carbon atom. This arrangement has a profound impact on the polarization of the double bond and the stability of potential carbocation intermediates formed during electrophilic attack.

The β-silyl effect is a crucial concept in understanding the reactivity of vinylsilanes. It describes the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. This stabilization occurs through hyperconjugation, where the C-Si σ-bond donates electron density to the empty p-orbital of the carbocation.

In the case of 1,2-bis(trimethylsilyl)ethylene, electrophilic attack at one of the carbons leads to the formation of a carbocation at the other carbon, which is beta to a silyl group. This intermediate is stabilized by the β-silyl effect. For this compound, the reaction often proceeds with high stereoselectivity.

For 1,1-bis(trimethylsilyl)ethylene, electrophilic attack will occur at the unsubstituted carbon (C2), leading to the formation of a carbocation at the silylated carbon (C1). This is an α-silyl carbocation. The stabilizing effect of a silyl group on an adjacent positive charge (α-effect) is generally considered to be weaker than the β-silyl effect. Consequently, the reactivity and regioselectivity of electrophilic additions to 1,1- and 1,2-disilylated ethenes can differ significantly.

Table 2: Reactivity Comparison of 1,1- and 1,2-Disilylated Ethenes

| Feature | 1,1-Bis(trimethylsilyl)ethylene | This compound |

| Symmetry | Asymmetric double bond | Symmetric double bond |

| Electrophilic Attack Site | Unsubstituted carbon (C2) | Either of the double bond carbons |

| Carbocation Intermediate | α-Silyl carbocation | β-Silyl carbocation |

| Stabilizing Effect | Weaker α-silyl effect | Stronger β-silyl effect |

| Predicted Reactivity | Potentially less reactive in some electrophilic additions due to less stable intermediate. | Generally reactive towards electrophiles due to stabilization of the carbocation intermediate. |

Comparisons with Organostannyl and Organoboron Vinyl Derivatives

Organostannyl Derivatives: The analogous organotin compound, trans-1,2-bis(tributylstannyl)ethylene, is a key reagent in Stille cross-coupling reactions. The carbon-tin bond is weaker and more polarizable than the carbon-silicon bond. This makes vinylstannanes highly effective in transmetalation with palladium catalysts, which is a key step in the Stille coupling cycle. Consequently, vinylstannanes are generally more reactive in these types of reactions than vinylsilanes. However, a major drawback of organotin compounds is their high toxicity.

Organoboron Derivatives: trans-1,2-Diborylethylenes are widely used in Suzuki-Miyaura cross-coupling reactions. The carbon-boron bond can be readily activated by a base, which facilitates the transmetalation to a palladium center. Organoboron compounds are generally considered to be less toxic and more environmentally benign than organostannanes. The reactivity of vinylboronates in Suzuki couplings is typically high, and these reactions exhibit broad functional group tolerance.

In comparison, the carbon-silicon bond in this compound is stronger and less polarized. This makes it less reactive in traditional palladium-catalyzed cross-coupling reactions under standard conditions. However, specific protocols, often involving activation with fluoride ions (Hiyama coupling), have been developed to enable the use of vinylsilanes as coupling partners. The lower reactivity can also be an advantage, allowing for selective reactions at other sites in a molecule without affecting the vinylsilane moiety.

Table 3: Comparative Reactivity of trans-1,2-Dimetallated Ethylenes in Cross-Coupling Reactions

| Derivative | Typical Cross-Coupling Reaction | Reactivity | Key Features |

| This compound | Hiyama Coupling | Lower | Requires activation (e.g., fluoride); C-Si bond is strong and stable; low toxicity. |

| trans-1,2-Bis(tributylstannyl)ethylene | Stille Coupling | Higher | Highly reactive in transmetalation; broad scope; high toxicity of tin byproducts. wiley-vch.de |

| trans-1,2-Diborylethylenes | Suzuki-Miyaura Coupling | High | Requires base activation; generally low toxicity; broad functional group tolerance. nih.govorganic-chemistry.org |

Iv. Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of trans-1,2-Bis(trimethylsilyl)ethylene, providing a wealth of information about the hydrogen, carbon, and silicon atoms within the molecule. The symmetry of the trans isomer simplifies its NMR spectra, making interpretation straightforward.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's symmetry. Two distinct proton environments are present: the vinylic protons attached to the carbon-carbon double bond and the alkyl protons of the trimethylsilyl (B98337) (TMS) groups.

Due to the molecule's C₂h symmetry, the two vinylic protons are chemically and magnetically equivalent. Similarly, the eighteen protons of the two trimethylsilyl groups are also equivalent. This results in two main signals in the ¹H NMR spectrum.

Alkyl Protons: The protons of the trimethylsilyl groups typically appear as a sharp, intense singlet in the upfield region of the spectrum, generally around δ 0.0-0.2 ppm. This upfield shift is a characteristic feature of protons on silicon-bound methyl groups.

Vinylic Protons: The vinylic protons resonate further downfield, appearing as a singlet due to their equivalence. The chemical shift of these protons is influenced by the electron-donating nature of the trimethylsilyl groups and is typically observed in the range of δ 6.0-7.0 ppm.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Alkyl (Si(CH₃)₃) | ~0.1 | Singlet | 18H |

| Vinylic (=CH) | ~6.5 | Singlet | 2H |

The ¹³C NMR spectrum of this compound is also simplified by the molecule's symmetry, showing two distinct signals corresponding to the two types of carbon atoms.

Alkyl Carbons: The methyl carbons of the trimethylsilyl groups give rise to a signal in the upfield region of the spectrum.

Vinylic Carbons: The sp²-hybridized vinylic carbons appear significantly downfield.

Research by Schraml et al. provides specific chemical shift values for these carbons. The observed shifts are influenced by both steric and electronic effects of the bulky trimethylsilyl substituents.

| Carbon Type | Reported Chemical Shift (δ, ppm) |

|---|---|

| Alkyl (Si(CH₃)₃) | -1.2 |

| Vinylic (=CH) | 148.5 |

²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon environments in organosilicon compounds. For this compound, the two silicon atoms are equivalent due to the molecule's symmetry, resulting in a single resonance in the ²⁹Si NMR spectrum.

| Silicon Environment | Reported Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₃Si-CH= | -7.9 |

While this compound is not commonly employed as a ligand in complex coordination chemistry, the principles of multinuclear NMR would be applicable if it were to form complexes with metal centers. In such hypothetical scenarios, coordination to a metal would likely occur through the π-system of the double bond. This interaction would induce significant changes in the NMR spectra.

¹H and ¹³C NMR: The chemical shifts of the vinylic protons and carbons would be expected to shift, typically to a higher field, upon coordination. The magnitude of this shift would provide information about the strength of the metal-alkene bond.

²⁹Si NMR: The silicon chemical shift would also be affected by the altered electronic environment of the vinyl group upon coordination.

Metal NMR: If the coordinating metal has an NMR-active nucleus (e.g., ¹⁹⁵Pt, ¹⁰³Rh), its NMR spectrum would provide direct information about the metal's coordination sphere and electronic structure.

However, a review of the scientific literature does not reveal specific examples of this compound acting as a ligand in structurally characterized transition metal complexes that have been studied by multinuclear NMR.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound undergoes ionization to form a molecular ion (M⁺˙), followed by fragmentation. The mass spectrum provides a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the molecular ion confirming the molecular weight.

The NIST WebBook of Chemistry and the MassBank database provide the EI mass spectrum for this compound. The molecular ion peak is observed at an m/z of 172, which corresponds to the molecular weight of C₈H₂₀Si₂ (172.42 g/mol ). nist.gov The fragmentation pattern is characteristic of trimethylsilyl-containing compounds. Common fragmentation pathways include the loss of a methyl radical (CH₃•) and the formation of the stable trimethylsilyl cation ([Si(CH₃)₃]⁺).

A prominent fragmentation involves the cleavage of a silicon-carbon bond to lose a methyl group, resulting in a fragment ion at m/z 157 ([M-15]⁺). Another significant peak is observed at m/z 73, which corresponds to the trimethylsilyl cation ([Si(CH₃)₃]⁺), a very stable and commonly observed fragment for compounds containing a TMS group.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

|---|---|---|---|

| 172 | 22.3 | [M]⁺˙ (Molecular Ion) | [C₈H₂₀Si₂]⁺˙ |

| 157 | 28.8 | [M - CH₃]⁺ | [C₇H₁₇Si₂]⁺ |

| 99 | 17.3 | [M - Si(CH₃)₃]⁺ | [C₅H₁₁Si]⁺ |

| 73 | 100.0 | [Si(CH₃)₃]⁺ | [C₃H₉Si]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides the experimental mass-to-charge ratio (m/z) with a high degree of accuracy, which allows for the unambiguous confirmation of its molecular formula, C8H20Si2.

The theoretical monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and silicon (²⁸Si). This calculated value serves as a benchmark for experimental results. In an HRMS analysis, the measured m/z of the molecular ion [M]⁺• would be expected to match this theoretical value within a very small margin of error, typically less than 5 parts per million (ppm). This level of precision distinguishes the compound from other species that may have the same nominal mass but different elemental formulas. The NIST Chemistry WebBook lists the molecular weight as 172.4154, consistent with its chemical formula. nist.govnist.gov

Table 1: Theoretical Monoisotopic Mass for this compound To view the data, click on the table rows.

| Parameter | Value |

|---|---|

| Molecular Formula | C8H20Si2 |

Isotopes Used for Calculation:

| |

| Theoretical Monoisotopic Mass ([M]) | 172.1158 u |

| Calculation: (8 * 12.000000) + (20 * 1.007825) + (2 * 27.976927) = 172.115804 u |

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features, including the C-H bonds of the methyl groups, the Si-C bonds, and the trans-substituted C=C double bond.

According to data from the NIST Chemistry WebBook, the spectrum was obtained from a solution of the compound, and it displays several key peaks. nist.gov The strong absorptions associated with the trimethylsilyl (-Si(CH₃)₃) groups are particularly prominent. These include C-H stretching vibrations just below 3000 cm⁻¹, the characteristic symmetric deformation (umbrella mode) around 1250 cm⁻¹, and Si-C stretching vibrations. The C=C stretching vibration is also a key diagnostic peak, though its intensity can be weak in highly symmetrical trans-alkenes.

Table 2: Characteristic Infrared Absorption Bands for this compound To view the data, click on the table rows.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Intensity |

|---|---|---|

| ~2955 cm⁻¹ | C-H asymmetric stretching (in -CH₃) | Strong |

| This absorption is characteristic of the stretching vibrations of the carbon-hydrogen bonds within the methyl groups attached to the silicon atoms. | ||

| ~1595 cm⁻¹ | C=C stretching | Variable/Medium |

| This band corresponds to the stretching of the carbon-carbon double bond. In trans-symmetrical alkenes, this peak can be weak or absent due to a small change in the dipole moment. | ||

| ~1249 cm⁻¹ | -CH₃ symmetric deformation (on Si) | Strong |

| A sharp and strong absorption band around 1250 cm⁻¹ is highly diagnostic for the symmetric bending (umbrella mode) of the methyl groups in a trimethylsilyl moiety. | ||

| ~970 cm⁻¹ | =C-H out-of-plane bending (trans) | Strong |

| The strong absorption in this region is a hallmark of the out-of-plane C-H wagging vibration for a trans-substituted double bond, confirming the stereochemistry of the molecule. | ||

| ~835-860 cm⁻¹ | Si-C stretching / CH₃ rocking | Strong |

| This region typically contains strong absorptions corresponding to the stretching of the silicon-carbon bonds and the rocking vibrations of the methyl groups attached to silicon. |

X-ray Diffraction for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. Therefore, experimentally determined data regarding its solid-state crystal structure, precise bond lengths, bond angles, and unit cell parameters are not available for presentation. This technique would otherwise provide definitive confirmation of the trans stereochemistry and detailed geometric information about the molecule in the crystalline state.

Advanced Spectroscopic Techniques for Electronic and Bonding Information

A review of published scientific literature indicates that X-ray Photoelectron Spectroscopy (XPS) studies have not been specifically reported for this compound. Consequently, experimental data on the surface elemental composition and the specific chemical (oxidation) states of the carbon and silicon atoms from this technique are not available. XPS analysis would be expected to show distinct peaks for Si 2p, C 1s, and Si 2s core levels, with binding energies characteristic of silicon in a trimethylsilyl environment and carbon in both sp² (olefinic) and sp³ (methyl) hybridization states.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as radical intermediates. While detailed experimental ESR data for the radical anion of this compound is not extensively documented in readily available literature, theoretical principles and studies on related silyl-substituted radicals allow for a comprehensive discussion of its expected spectral characteristics.

The formation of a radical anion from this compound would involve the addition of an electron to its π* antibonding orbital. The resulting ESR spectrum would be characterized by its g-factor and hyperfine coupling constants, which provide insight into the electronic structure and spin density distribution within the radical species.

g-Factor: The g-factor for organic radicals is typically close to that of a free electron (approximately 2.0023). For silyl (B83357) radicals, the g-factor can be influenced by the presence of the silicon atom, with spin-orbit coupling potentially causing deviations from the free-electron value. The extent of this deviation would depend on the delocalization of the unpaired electron onto the silicon atoms.

Hyperfine Coupling: The hyperfine structure of the ESR spectrum would arise from the interaction of the unpaired electron with magnetic nuclei in the molecule. The primary nuclei expected to couple with the electron spin in the this compound radical anion are the two ethylenic protons (¹H), the eighteen methyl protons (¹H), and potentially the two silicon-29 (B1244352) isotopes (²⁹Si, natural abundance 4.7%, I=1/2).

The magnitude of the hyperfine coupling constant (a) is proportional to the spin density at the nucleus. For the ethylenic protons, the coupling would be sensitive to the distribution of the π-electron spin density. The presence of the electron-donating trimethylsilyl groups is expected to influence this distribution. The eighteen equivalent protons of the two trimethylsilyl groups would likely give rise to a complex but potentially resolvable splitting pattern.

Interaction with the ²⁹Si nuclei would result in satellite lines in the ESR spectrum. The magnitude of the a(²⁹Si) coupling constant would be a direct measure of the spin density on the silicon atoms, providing valuable information about the extent of p-d orbital interactions and the delocalization of the unpaired electron from the ethylene (B1197577) π-system onto the silyl groups. Studies on other silyl-substituted radical anions have shown that such delocalization can be significant.

Table 1: Predicted ESR Hyperfine Coupling Interactions for trans-1,2-Bis(trimethylsilyl)ethylene Radical Anion

| Interacting Nucleus | Number of Equivalent Nuclei | Nuclear Spin (I) | Expected Splitting Pattern |

| Ethylenic ¹H | 2 | 1/2 | Triplet |

| Methyl ¹H | 18 | 1/2 | 19-line multiplet |

| ²⁹Si | 2 (for molecules with two ²⁹Si) | 1/2 | Triplet of triplets (in combination with ethylenic protons) |

| ¹³C | 2 (for molecules with two ¹³C) | 1/2 | Triplet of triplets |

Note: The actual observed spectrum may be more complex due to overlapping signals and second-order effects.

UV/Vis Spectroscopy for Conjugation and Electronic Transitions

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the primary electronic transition of interest is the π → π* transition associated with the carbon-carbon double bond.

Unsubstituted ethylene exhibits a π → π* absorption maximum (λmax) in the vacuum ultraviolet region, typically around 165 nm. The introduction of substituents on the double bond can shift this absorption to longer wavelengths (a bathochromic shift). The trimethylsilyl [(CH₃)₃Si-] group can influence the electronic transitions of the ethylene chromophore.

The silicon atom can interact with the π-system of the double bond through σ-π conjugation (hyperconjugation) and potentially through d-π orbital overlap. These interactions can raise the energy of the highest occupied molecular orbital (HOMO) and lower the energy of the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. A smaller energy gap corresponds to absorption of lower energy (longer wavelength) light.

While specific experimental λmax and molar absorptivity (ε) values for this compound are not readily found in comprehensive databases, it is anticipated that its λmax would be shifted to a longer wavelength compared to unsubstituted ethylene. The magnitude of this shift would provide insight into the extent of electronic interaction between the trimethylsilyl groups and the ethylenic π-bond. The intensity of the absorption, given by the molar absorptivity, is generally high for allowed π → π* transitions.

Table 2: Expected UV/Vis Spectroscopic Data for trans-1,2-Bis(trimethylsilyl)ethylene

| Chromophore | Electronic Transition | Expected λmax Region (nm) | Expected Molar Absorptivity (ε) |

| C=C | π → π* | > 165 | High |

Note: The exact values would need to be determined experimentally.

V. Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the intricacies of chemical reactions involving silylated ethylenes. Its application extends to elucidating reaction pathways, predicting the outcomes of reactions, and analyzing the molecular orbitals that govern reactivity.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving organosilicon compounds. For instance, in the rhodium-catalyzed trans-bis-silylation of 2-ethynyl-3-pentamethyldisilanylpyridines, DFT was employed to propose a detailed reaction mechanism. The calculations helped in identifying the elementary steps, including the cleavage of the Si-Si bond and the migration of a trimethylsilyl (B98337) group, as well as characterizing the transition state structures and their corresponding energies. rsc.org This level of detail is crucial for understanding how the reaction proceeds and for optimizing reaction conditions.

Similarly, DFT studies on the hydrogenation of diphenylacetylene over palladium clusters have demonstrated the capability of this method to delineate multi-step reaction pathways, identifying intermediates and transition states for the sequential hydrogenation of the alkyne to the corresponding alkene and then to the alkane. scielo.br Although not directly on trans-1,2-bis(trimethylsilyl)ethylene, these studies on related unsaturated systems highlight the power of DFT in elucidating complex reaction mechanisms.

Prediction of Regioselectivity and Stereoselectivity in Addition Reactions

Computational methods, particularly DFT, are widely used to predict the regioselectivity and stereoselectivity of chemical reactions. researchgate.netresearchgate.net The inherent distortion in the geometry-optimized structures of reactive intermediates, such as unsymmetrical arynes, has been shown to correlate with the regioselectivity of their trapping by nucleophiles or cycloaddition partners. researchgate.net

In the context of addition reactions to vinylsilanes, the α- and β-silyl effects play a significant role in determining the regiochemical outcome. The attack of an electrophile at the α-carbon results in a β-silyl-stabilized carbocation, while attack at the β-carbon leads to an α-silyl carbocation. Kinetic studies on the reactions of benzhydrylium ions with various vinylsilanes have shown that the α-silyl stabilization of the intermediate carbenium ion is weaker than α-methyl stabilization, influencing the reaction rates and regioselectivity. researchgate.net Computational studies can quantify these stabilizing effects and thus predict the preferred site of attack.

Furthermore, the stereoselectivity of reactions like hydrosilylation of vinylarenes can be controlled by the choice of catalyst and ligands, with ruthenium alkylidenes showing the ability to selectively produce either (E)-vinylsilanes or β-alkylsilanes. organic-chemistry.org DFT calculations can help rationalize these selectivities by examining the transition states leading to the different products.

Analysis of Molecular Orbitals (HOMO-LUMO Interactions) and Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and spatial distribution of these orbitals determine how a molecule will interact with other reagents. In electrophilic additions to olefins, the interaction between the HOMO of the olefin and the LUMO of the electrophile is crucial. acs.org

For ethylene (B1197577), the HOMO corresponds to the π-bonding orbital, and the LUMO corresponds to the π*-antibonding orbital. researchgate.net The introduction of trimethylsilyl groups in this compound modifies the energy and shape of these frontier orbitals. DFT calculations on silyl-substituted butadienes have shown that the HOMO is primarily localized on the C=C double bonds, and the HOMO-LUMO gap is a critical factor in determining the electronic properties and reactivity of these molecules. acs.org A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods are employed to determine the properties of molecules like this compound. These range from high-accuracy ab initio methods to more computationally efficient semi-empirical approaches.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate molecular properties. For instance, ab initio calculations have been used to determine the anharmonic force fields and vibrational frequencies of organosilicon compounds like dichlorosilane. ustc.edu.cn Such calculations are valuable for interpreting experimental infrared and Raman spectra. High-level ab initio methods have also been used to predict the thermochemical properties of a wide range of organosilicon species, providing a reliable benchmark database. researchgate.net

Table 1: Calculated Molecular Properties of Silacyclobutane Derivatives using Ab Initio Methods

| Property | Silacyclobutane | 1,1-difluoro-silacyclobutane | 1,1-dichloro-silacyclobutane |

|---|---|---|---|

| Dihedral Angle of Puckering (calculated) | 35° | 29° | 31° |

| Dihedral Angle of Puckering (experimental) | 36° | 25° (electron diffraction) | 26° (electron diffraction) |

| Barrier to Puckering (calculated, cm⁻¹) | 523 | 186 | 433 |

| Barrier to Puckering (experimental, cm⁻¹) | 440 | - | - |

Data from a study on silacyclobutanes and their derivatives. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. wikipedia.org While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for studying large molecules and for high-throughput screening of compounds. wikipedia.org These methods can be used to estimate various molecular properties and to gain qualitative insights into electronic structure and reactivity.

Molecular Dynamics and QM/MM Simulations for Complex Systems

To study the behavior of this compound in a more realistic environment, such as in solution or within a larger molecular assembly, Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed.

MD simulations use classical mechanics to simulate the movement of atoms and molecules over time, providing insights into dynamic processes and conformational changes. researchgate.netacs.org For instance, reactive molecular dynamics simulations have been used to study the silanization of silica substrates, observing the formation of siloxane clusters and rings. researchgate.netacs.org MD simulations have also been used to investigate the hydrolysis and condensation of organosilanes. researchgate.net

QM/MM methods offer a bridge between the accuracy of quantum mechanics and the efficiency of classical mechanics. In this approach, the chemically active part of a system, such as the reacting molecules, is treated with a QM method, while the surrounding environment (e.g., solvent or protein) is described by a classical force field. semanticscholar.orgnih.gov This allows for the study of reaction mechanisms in complex environments. For example, QM/MM calculations have been used to elucidate the mechanism of C-H amination reactions catalyzed by enzymes, providing insights into the role of the protein environment in the catalytic process. researchgate.netchemrxiv.org

Computational Insights into Catalytic Cycles and Catalyst Design

Computational chemistry plays a crucial role in understanding and designing catalysts for a wide range of chemical transformations. mdpi.comresearchgate.net By modeling the entire catalytic cycle, researchers can identify the rate-determining step, understand the role of the catalyst at a molecular level, and predict how modifications to the catalyst structure will affect its activity and selectivity.

DFT calculations have been extensively used to study catalytic hydrosilylation reactions. For instance, the mechanism of ethylene trimerization and tetramerization catalyzed by chromium-diphosphine complexes has been investigated using DFT, revealing that the oxidative coupling of two coordinated ethylene molecules to form a metallacyclopentane is the rate-determining step. nih.gov Computational studies on the hydrosilylation of unsaturated compounds have helped to illustrate the mechanisms and origins of regio- and stereoselectivity. researchgate.net

The insights gained from these computational studies are invaluable for the rational design of new and improved catalysts. By understanding the electronic and steric factors that control the catalytic process, it is possible to design catalysts with enhanced activity, selectivity, and stability for specific applications, such as the functionalization of vinylsilanes. longdom.org

Energy Barriers and Thermodynamic Considerations for Transformations

Computational chemistry provides critical insights into the feasibility and pathways of chemical reactions involving organosilicon compounds like this compound. The study of energy barriers (activation energy) and thermodynamic properties (enthalpy and Gibbs free energy changes) allows for the prediction of reaction mechanisms and product stability.

Transformations such as isomerizations, additions, and cyclizations are governed by their respective energy profiles. For instance, in reactions analogous to those involving silicon-silicon double bonds (disilenes), the isomerization from a disilene to a silylsilylene (a silicon analog of a carbene) involves surmounting a specific energy barrier. Density Functional Theory (DFT) calculations have shown that substituents play a significant role in the thermodynamics of this equilibrium. While some substituents may stabilize the disilene form, others, like methoxy groups, can make the silylene isomer more thermodynamically stable. researchgate.net

In the context of addition reactions to the silicon-carbon multiple bond, which is present in precursors or intermediates related to this compound, the activation barriers can be substantial. For example, computational studies on the activation of nitrous oxide (N₂O) by substituted disilenes revealed that reaction pathways involving a direct attack on the Si=Si bond have activation barriers in the range of 19–26 kcal/mol. acs.org This provides a quantitative measure of the kinetic stability of the multiple bond towards specific reagents.

The table below presents representative calculated energy barriers for transformations in related organosilicon systems, illustrating the energy scales involved.

| Transformation Type | System | Computational Method | Calculated Activation Energy (kcal/mol) | Thermodynamic Stability (Relative Energy, kcal/mol) |

|---|---|---|---|---|

| Ring-closure (Thione S-methylide → Thiirane) | [C₂SH₄] Isomerization | G4 Level | 13.7 | Thiirane is 37.5 kcal/mol more stable |

| Ring-opening (Thiirane → Thione S-methylide) | [C₂SH₄] Isomerization | Not specified | 52.2 | - |

| N₂O Addition | Substituted Disilenes | M06-2X/QZVP//ωB97xD/TZVP | ~19–26 | - |

These theoretical values are crucial for understanding why certain reactions proceed under specific conditions and why some isomers or products are favored over others. For example, a high energy barrier for a particular transformation indicates that significant energy input (e.g., heat or light) is required for the reaction to occur at an appreciable rate.

Influence of Catalytic Components on Efficiency and Selectivity

Catalysts are fundamental in controlling the outcome of reactions involving organosilicon compounds, enhancing reaction rates (efficiency) and directing the reaction to form a specific product over others (selectivity). In the context of transformations related to this compound, such as bis-silylation of alkynes, transition metal catalysts are paramount.

Rhodium and Palladium complexes are frequently employed for these transformations. mdpi.comnih.gov The efficiency and selectivity of these catalytic systems are highly dependent on the nature of the ligands attached to the metal center and the specific precatalyst used. For instance, in the rhodium-catalyzed intramolecular trans-bis-silylation of alkynes, different rhodium precursors lead to vastly different product yields. mdpi.com

Computational studies, particularly DFT, are instrumental in elucidating the reaction mechanisms and understanding how catalysts function. These studies can model the entire catalytic cycle, identifying key intermediates and transition states. For example, in a rhodium-catalyzed trans-bis-silylation, DFT calculations can rationalize the formation of a trans-adduct by modeling the steps of Si-Si bond cleavage, migration of a silyl (B83357) group, and the final stereochemistry-determining step. mdpi.commdpi.com

The choice of ligand on the metal catalyst is critical. For instance, in nickel-catalyzed bis-silylation of internal alkynes, N-heterocyclic carbene (NHC) ligands like SIPr were compared with phosphine (B1218219) ligands like PPh₃. nih.gov While both could facilitate the reaction, their efficiencies varied, demonstrating the profound impact of the ligand's electronic and steric properties on the catalytic activity. nih.gov

The following table summarizes the effect of different catalytic components on the yield of pyridine-fused siloles, a product of intramolecular trans-bis-silylation. mdpi.com

| Catalyst Precursor | Ligand(s) | Product Yield (%) |

|---|---|---|

| [RhCl(CO)₂]₂ | Carbonyl (CO) | 46 |

| [RhCl(nbd)]₂ | Norbornadiene (nbd) | 6 |

| RhCl(PPh₃)₃ | Triphenylphosphine (PPh₃) | 5 |

This data clearly shows that the [RhCl(CO)₂]₂ catalyst is significantly more efficient for this specific transformation than complexes with norbornadiene or triphenylphosphine ligands under the studied conditions. mdpi.com Such experimental findings, when coupled with computational analysis, provide a powerful approach for catalyst design and optimization, enabling higher efficiency and selectivity in the synthesis of complex organosilicon molecules.

Vi. Applications in Advanced Materials Science and Organic Synthesis

Precursor Chemistry for Diverse Organosilicon Compounds

The presence of vinylsilane moieties makes trans-1,2-Bis(trimethylsilyl)ethylene a valuable precursor for a range of more complex organosilicon compounds. The trimethylsilyl (B98337) groups influence the electronic nature of the double bond and provide synthetic handles for further transformations.

While the trimethylsilyl groups are robust, their presence activates the ethylene (B1197577) core, making the compound a useful synthetic equivalent of a 1,2-disubstituted ethylene unit in various reactions. Rather than direct substitution of the silyl (B83357) groups, the compound is more commonly employed in reactions where the entire bis-silylated ethylene moiety is incorporated into a larger molecular framework. For instance, vinylsilanes are known participants in cycloaddition reactions, where the silyl substituents can influence the regioselectivity and stereoselectivity of the transformation. The electron-donating nature of the silyl groups can modify the reactivity of the double bond, making it a suitable component in controlled cyclization pathways for constructing complex cyclic systems. Its structural analogue, trans-1,2-bis(tributylstannyl)ethene, is used to prepare vinylstannanes by reacting with aryl halides, which are then used in the synthesis of substituted pyridines. sigmaaldrich.com

Vinylsilanes are well-established intermediates in the stereoselective synthesis of highly substituted alkenes. The carbon-silicon bond can be strategically cleaved and replaced with a new carbon-carbon bond, a cornerstone of synthetic strategies like the Peterson olefination and Hiyama cross-coupling. Although specific, widely-cited examples detailing the use of this compound for this purpose are specialized, the fundamental reactivity of its structure is pertinent.

In these pathways, one of the trimethylsilyl groups can be replaced with a halogen (e.g., iodine) to form a vinyl iodide-vinylsilane intermediate. This intermediate can then undergo transition-metal-catalyzed cross-coupling reactions, where the remaining vinylsilane group directs the stereochemical outcome of the final substituted alkene product. This approach allows for the sequential and controlled introduction of different substituents onto the ethylene core, providing a pathway to tri- and tetrasubstituted alkenes that are otherwise challenging to synthesize.

Table 1: Synthetic Utility of the Vinylsilane Moiety

| Reaction Type | Role of Vinylsilane | Potential Outcome with this compound |

| Cycloaddition | Dienophile or dipolarophile | Formation of silylated cyclic compounds |

| Halodesilylation | Precursor to vinyl halides | Synthesis of (E)-1-halo-2-(trimethylsilyl)ethylene |

| Cross-Coupling | Nucleophilic or electrophilic partner | Stepwise functionalization to form complex alkenes |

Role in Polymer Chemistry and Advanced Materials

This compound is a key monomer in the synthesis of organosilicon polymers, particularly those containing alternating silicon and carbon atoms in their backbone. These materials are investigated for their unique electronic and optical properties.

Poly(silylenevinylene)s are a class of polymers featuring a backbone of alternating silylene (-SiR₂-) and vinylene (-CH=CH-) units. The incorporation of silicon into the conjugated backbone distinguishes these materials from their all-carbon analogues like polyacetylene, leading to different physical and chemical properties.

The structure of the monomer and the polymerization conditions dictate the final architecture of the resulting polymer. While the synthesis of perfectly linear poly(silylenevinylene) often employs other precursors via methods like ring-opening polymerization of silacyclic compounds or condensation polymerization, silyl-substituted ethylenes are particularly relevant in the synthesis of branched structures.

Hyperbranched polymers , which are highly branched, globular macromolecules, can be synthesized using AB₂-type monomers. Although this compound is not a classic AB₂ monomer, related and more functionalized silyl-ethylene monomers are used to create these complex, three-dimensional architectures. These materials are noted for their high solubility, low solution viscosity, and a high density of terminal functional groups, making them promising for applications as preceramic materials and polymer modifiers. researchgate.net

For a polymer to be electrically conductive, it must have a conjugated backbone through which charge carriers can move. In its neutral state, a conjugated polymer like poly(silylenevinylene) is typically a semiconductor or an insulator. Its conductivity can be dramatically increased through a process called doping.

Oxidative polymerization , or more commonly, post-polymerization oxidative doping, is the key to unlocking conductivity. This process involves treating the polymer with an oxidizing agent (a p-dopant), such as iodine (I₂) or ferric chloride (FeCl₃). The mechanism, analogous to that in polyacetylene, involves the removal of an electron from the polymer's π-system. youtube.comyoutube.com This creates a radical cation, known as a polaron . Further oxidation can remove a second electron, resulting in a dication known as a bipolaron . youtube.comyoutube.com

These polarons and bipolarons are mobile charge carriers. When a sufficient concentration of these carriers is generated along the polymer backbone, they can move under the influence of an electric field, resulting in electrical conductivity. The presence of silicon atoms in the poly(silylenevinylene) backbone influences its electronic structure, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the ease of oxidation and the stability of the resulting charge carriers compared to all-carbon polymers.

Table 2: Concepts in Polymer Conductivity

| Concept | Description | Relevance to Poly(silylenevinylene) |

| Conjugation | Alternating single and double bonds along the polymer backbone. | The vinylene units provide the π-system for conjugation. |

| Doping | Intentional introduction of impurities (oxidizing or reducing agents) to increase conductivity. | Oxidative (p-doping) with agents like iodine creates positive charge carriers. |

| Polaron | A radical cation formed by the removal of one electron from the conjugated system. | The initial mobile charge carrier created upon doping. |

| Bipolaron | A dication formed by the removal of a second electron. | Can also act as a charge carrier, often at higher doping levels. |

Monomer in Poly(silylenevinylene) Synthesis

Building Blocks for Complex Organic Molecules

The furan (B31954) ring is a core structural motif in numerous natural products and pharmaceuticals. The strategic placement of silyl groups on heterocyclic precursors provides a powerful tool for controlling the regiochemistry of subsequent functionalization. While this compound is not a direct precursor, the closely related bis(trimethylsilyl)acetylene (B126346) is used to construct silylated furans that exemplify this synthetic strategy.

A common method involves the Diels-Alder reaction between an oxazole (B20620) and bis(trimethylsilyl)acetylene. This cycloaddition is followed by a retro-Diels-Alder reaction that eliminates a nitrile, yielding a 3,4-bis(trimethylsilyl)furan. lookchem.comarkat-usa.org Once formed, the silyl groups on the furan ring act as regiochemical control elements. Due to the β-carbocation stabilizing effect of silicon, the silyl groups are susceptible to replacement by various electrophiles in a process known as ipso-substitution. psu.edualmerja.com

This allows for the selective and stepwise introduction of functional groups at the C-3 and C-4 positions of the furan ring, a task that is often difficult to achieve with standard electrophilic aromatic substitution on unsubstituted furan. For example, Friedel-Crafts acylation or halogenation can be directed to the silylated positions with high regioselectivity. lookchem.com This methodology provides a robust pathway to polysubstituted furans, which are valuable intermediates in fine chemical synthesis. psu.edu

Vinylsilanes are versatile intermediates in organic synthesis, and their stereoselective preparation is of significant interest. This compound serves as an excellent starting material for the synthesis of stereodefined (Z)-vinylsilanes through palladium-catalyzed arylation reactions, a variant of the Mizoroki-Heck reaction. acs.org

In this reaction, one of the trimethylsilyl groups is substituted with an aryl group from an aryl halide or triflate. A key feature of this transformation is its high stereoselectivity; the trans (or E) configuration of the starting alkene is transferred to a cis (or Z) relationship between the newly introduced aryl group and the remaining trimethylsilyl group in the product. acs.org This occurs because the reaction proceeds via a syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of a silylpalladium species.

The resulting (Z)-trimethyl(2-arylethenyl)silanes are valuable precursors for the synthesis of Z-stilbene analogues. nih.gov The vinylsilane moiety can be further transformed, for example, through protodesilylation or cross-coupling reactions, to introduce other functional groups while retaining the Z-alkene geometry.

Table 2: Palladium-Catalyzed Arylation of this compound

| Aryl Halide | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | Pd(OAc)₂ / P(o-tol)₃, Ag₂CO₃ | (Z)-Trimethyl(2-phenylethenyl)silane | 85 | acs.org |

| 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃, Ag₂CO₃ | (Z)-Trimethyl(2-(p-tolyl)ethenyl)silane | 90 | acs.org |

| 4-Bromoanisole | Pd(OAc)₂ / P(o-tol)₃, Ag₂CO₃ | (Z)-(2-(4-methoxyphenyl)ethenyl)trimethylsilane | 78 | acs.org |

General conditions involve reacting the aryl halide with (E)-1,2-bis(trimethylsilyl)ethylene in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a silver salt activator.

Functionalization of Nanomaterials and Fullerenes

The chemical modification of nanomaterials, such as fullerenes and carbon nanotubes (CNTs), is essential for tailoring their properties for specific applications, including enhancing solubility, improving dispersion in polymer matrices, and tuning electronic characteristics. This compound represents a potential reagent for the covalent functionalization of these carbon allotropes.

For fullerenes, which behave as electron-deficient polyenes, cycloaddition reactions are a primary method of functionalization. The double bond in this compound could potentially undergo a [2+2] cycloaddition with a 6,6-ring junction on the fullerene C₆₀ cage. acs.orgacs.orgosti.gov This reaction, which can be induced thermally or photochemically, would result in the formation of a cyclobutane (B1203170) ring fused to the fullerene, thereby covalently attaching the bis(trimethylsilyl)ethylenyl moiety to the carbon sphere.

In the case of carbon nanotubes, direct silylation has been demonstrated as an effective, non-destructive method to functionalize their surfaces. acs.orgacs.orgtechnologypublisher.com This process can attach organosilane species to the ends, defect sites, and sidewalls of the nanotubes. acs.org Such functionalization can improve the solubility and stability of CNT dispersions in organic solvents and enhance their compatibility with polymer matrices in composite materials. researchgate.netcnrs.fr The alkene functionality of this compound provides a reactive handle for grafting onto the CNT surface, potentially through radical addition or other surface-initiated reactions, leading to modified nanotubes with altered physical and electronic properties.

Addition Reactions to Fullerenes, Formation of Bis-Adducts

The chemical functionalization of fullerenes is a critical area of research for developing new materials for applications in molecular electronics, biochemistry, and nanomaterials science. researchgate.net Multiple addition reactions to the fullerene cage are of particular interest, as they allow for the fine-tuning of the molecule's electronic properties. researchgate.net Specifically, bis-adducts of fullerenes have demonstrated excellent performance as electron acceptors in organic photovoltaic materials and thin-film solar cells. researchgate.netnih.gov The controlled, regioselective synthesis of pure bis-adducts is a significant challenge, as additions can occur at various positions on the fullerene sphere, potentially leading to a mixture of isomers. researchgate.netorganic-chemistry.org

Addition reactions to the C60 fullerene cage predominantly occur at the bonds between two hexagons, known as nih.govnih.gov bonds. researchgate.netnih.gov When a second molecule adds to the cage, there are eight possible regioisomers for the resulting bis-adduct. researchgate.net Research into the addition of silylenes, which are silicon analogs of carbenes, to C60 has provided insights into the formation of these complex structures. In one study, the reaction of C60 with a silylene precursor under photolytic conditions yielded both a mono-adduct and a bis-adduct. researchgate.net

The synthesis involved irradiating a degassed toluene (B28343) solution of the silylene precursor and C60 with a low-pressure mercury lamp. researchgate.net This process led to the formation of the bis-silylene adduct, which was isolated in a 36% yield, alongside the mono-adduct (22% yield). researchgate.net

Table 1: Reaction Details for Bis-Silylene Adduct Formation

| Parameter | Value |

|---|---|

| Reactants | C60, Silylene Precursor (Dip₂Si(SiMe₃)₂) |

| Solvent | Toluene |

| Conditions | Photolysis (125-W low-pressure mercury lamp) |

| Reaction Time | 2 hours |

| Product | Bis-silylene adduct |

The structure of the resulting bis-adduct was confirmed by single-crystal X-ray analysis, revealing the formation of a silirane (silacyclopropane) ring on the fullerene cage. researchgate.net This was the first crystal structure reported for a silirane derivative of a fullerene. researchgate.net Density functional theory (DFT) calculations were employed to understand the regioselectivity of the bis-addition. These calculations indicated a preference for the formation of the e (equatorial) and trans-3 isomers, particularly when the addends are sterically demanding, which is consistent with experimental observations. researchgate.netnih.gov

The electronic properties of the bis-adduct were also investigated. The presence of the electron-donating silyl groups, which engage in σ–π conjugation with the fullerene cage, significantly alters the electronic structure compared to pristine C60. researchgate.netnih.gov Electrochemical measurements confirmed that the redox potentials of the bis-adduct are cathodically shifted relative to the mono-adduct, indicating a change in its electron-accepting capabilities. researchgate.net This ability to tune the electronic properties through bis-functionalization is crucial for designing improved materials for organic solar cells. researchgate.netnih.gov

Applications in Catalysis and Ligand Design

While this compound is a key building block in organic synthesis, its direct application as a ligand in catalytic complexes or as a catalyst itself is not extensively documented in the reviewed literature. However, the broader class of vinylsilanes is highly significant in catalytic reactions, and the chemistry of related organosilicon compounds provides context for the potential roles of this compound.

Vinylsilanes are valuable precursors in various transition metal-catalyzed cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds. researchgate.net They serve as a reliable alternative to other organometallic reagents used in Suzuki, Stille, and Negishi couplings. Furthermore, rhodium-catalyzed reactions are used for the enantioselective synthesis of specific vinylsilanes from simple alkenes. researchgate.net Nickel catalysts have also been shown to promote the insertion of vinylidenes into Si-H bonds, providing a route to functionalized vinylsilanes. nih.gov

Although not involving the ethylene derivative directly, related bis(trimethylsilyl)acetylene (BTMSA) complexes of group 4 metals (Titanium, Zirconium) are widely used as "masked" sources of low-valent metallocenes. nih.gov In these systems, the BTMSA ligand stabilizes the metal center and can be easily displaced to generate a highly reactive catalytic species, [Cp'₂M]. nih.gov These reactive fragments are then used in a wide range of synthetic and catalytic reactions. nih.gov

The reactivity of the vinyl C-Si bond in this compound suggests its potential as a substrate in catalytic transformations or as a precursor for more complex ligands. For instance, silyl-substituted indenyl ligands have been incorporated into zirconocene (B1252598) dichlorides, which act as catalysts for ethene polymerization. nih.gov While this does not directly involve this compound, it illustrates how silyl functionalities can be integrated into catalytically active systems to modulate their performance. nih.gov The steric and electronic effects of the trimethylsilyl groups can influence the conformational profile and activity of the resulting catalyst. nih.gov

Vii. Future Research Directions and Emerging Trends

Development of Novel and Environmentally Benign Synthetic Routes

A significant thrust in modern chemistry is the development of synthetic pathways that are both efficient and environmentally responsible. For trans-1,2-bis(trimethylsilyl)ethylene and related silylated alkenes, future research will likely prioritize methods that reduce waste, avoid harsh reagents, and utilize sustainable resources.

Key areas of development include:

Catalysis with Earth-Abundant Metals: Traditional syntheses often rely on precious metal catalysts. A major trend is the exploration of catalysts based on earth-abundant and environmentally benign metals like manganese, iron, and cobalt. nih.govnju.edu.cn For instance, manganese-catalyzed dehydrogenative silylation of alkenes presents a promising, more sustainable alternative to conventional methods. nju.edu.cnorganic-chemistry.org Similarly, cobalt-based systems are being developed for efficient alkene hydrosilylation, which is a fundamental process for creating C-Si bonds. rsc.org These approaches aim to replace costly and rare metals, making the synthesis of organosilanes more economical and sustainable.

Electrochemical Synthesis: Electrochemistry offers a novel and green strategy for driving chemical reactions. nih.gov An electrochemical approach to radical silyl-oxygenation of activated alkenes has been demonstrated, which proceeds under mild conditions without transition metal catalysts or chemical oxidants. nih.gov This method of generating silyl (B83357) radicals via electrochemical Si-H activation opens new avenues for creating functionalized organosilicon compounds in a more sustainable fashion. nih.gov

Atom-Economic Reactions: Future synthetic designs will increasingly focus on atom economy, where the maximum number of atoms from the reactants are incorporated into the final product. Alkene hydrosilylation is an inherently atom-economic reaction, and research will continue to refine catalysts that promote this transformation with high efficiency and selectivity for compounds like this compound. nih.gov

Design of Highly Efficient and Selective Catalytic Systems for this compound Transformations

The reactivity of the carbon-carbon double bond in this compound makes it a versatile substrate for various transformations. The development of new catalytic systems that can control the efficiency and selectivity of these reactions is a major research frontier.

Emerging trends in catalysis for this compound include:

Ligand-Tuned Selectivity: The choice of ligand in a metal catalyst can dramatically influence the outcome of a reaction. Research into ligand-tuned, base-metal-catalyzed reactions is enabling controllable selectivity between different reaction pathways, such as dehydrosilylation and hydrosilylation of alkenes. nju.edu.cn This strategy could be applied to direct the transformation of this compound toward specific desired products.

Regioselective and Stereoselective Catalysis: For unsymmetrical transformations of the ethylene (B1197577) backbone, controlling regioselectivity (which atom bonds to which) and stereoselectivity (the 3D arrangement of atoms) is crucial. Manganese-catalyzed hydrosilylation has shown excellent E-selectivity in the synthesis of vinylsilanes. organic-chemistry.org Future catalysts will be designed to offer even greater control over the stereochemical and regiochemical outcomes of reactions involving bis-silylated ethylenes. For example, rhodium-catalyzed intramolecular trans-bis-silylation has been shown to produce specific cyclic silole derivatives. mdpi.com

Catalyst Immobilization: To improve the sustainability and cost-effectiveness of catalytic processes, there is a growing interest in immobilizing catalysts on solid supports. nih.gov This facilitates catalyst recovery and reuse, reducing waste and cost. Future work may involve anchoring catalysts designed for silylation reactions onto supports like silica, which would be particularly relevant for industrial-scale synthesis and transformations of this compound. nih.gov

| Catalyst System | Metal | Target Reaction | Key Advantage |

| Mn(I) alkyl bisphosphine complex | Manganese | Dehydrogenative Silylation | Operates at room temperature, avoids sacrificial acceptors organic-chemistry.org |